2-(3-Methylbutyl)cyclohexan-1-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a cyclohexane ring. This compound features a branched alkyl group, specifically a 3-methylbutyl group, which contributes to its unique chemical properties and potential applications. Its molecular formula is , and it is recognized for its role in various chemical syntheses and applications in the fragrance industry.
2-(3-Methylbutyl)cyclohexan-1-ol is sourced from chemical suppliers and is often utilized in research settings. It falls under the category of aliphatic alcohols, which are characterized by their open-chain structures containing one or more hydroxyl groups. The compound is also classified as a secondary alcohol due to the hydroxyl group being attached to a carbon that is bonded to two other carbon atoms.
The synthesis of 2-(3-Methylbutyl)cyclohexan-1-ol can be achieved through several methods:
The industrial production often employs continuous flow processes to enhance yield and purity. Catalytic hydrogenation under optimized conditions allows for efficient synthesis, while advanced purification techniques such as distillation ensure the isolation of the compound in its pure form.
The molecular structure of 2-(3-Methylbutyl)cyclohexan-1-ol consists of a cyclohexane ring with a hydroxyl group at position 1 and a 3-methylbutyl substituent at position 2.
This structure contributes to its physical properties and reactivity profile.
2-(3-Methylbutyl)cyclohexan-1-ol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(3-Methylbutyl)cyclohexan-1-ol primarily involves its interaction with enzymes that catalyze oxidation-reduction reactions. For instance, it can act as a substrate for alcohol dehydrogenases, facilitating its conversion into more reactive forms that may participate in further biological or chemical processes.
These properties make it suitable for various applications in organic synthesis and industrial processes.
2-(3-Methylbutyl)cyclohexan-1-ol has several scientific uses:
The synthesis of 2-(3-Methylbutyl)cyclohexan-1-ol (Chemical Formula: C₁₁H₂₂O, PubChem CID: 2771869) presents significant stereochemical challenges due to its chiral cyclohexanol scaffold substituted with a branched alkyl chain at the C2 position [1]. Regioselective introduction of the 3-methylbutyl group requires strategic carbon-carbon bond formation. One prominent approach involves Minisci-type direct C–H alkylation of cyclohexanone derivatives using carboxylic acid precursors under radical conditions. This method employs ammonium persulfate to generate alkyl radicals from carboxylic acids (e.g., 3-methylbutanoic acid), which subsequently attack the electrophilic carbon of activated cyclohexenone systems [5]. Despite its versatility, this reaction yields regioisomeric mixtures (e.g., 2- vs. 3-substituted products) and requires sophisticated purification techniques such as preparative HPLC or crystallization. Typical isolated yields range from 15–40% due to competing dialkylation and byproduct formation [5].
X-ray crystallography has been instrumental in confirming the regio- and stereochemistry of alkylated cyclohexanols. For example, crystallographic analysis of analog 5ae (C₁₈H₂₂O₃) revealed a monoclinic crystal system (space group P2₁) with the alkyl chain occupying an equatorial position on the chair-conformed cyclohexane ring [5]. Nuclear magnetic resonance (NMR) techniques, particularly heteronuclear multiple bond correlation (HMBC), resolve positional ambiguities. In HMBC spectra, the C2 methine proton shows correlations to both the C1 hydroxy-bearing carbon and the C1' carbon of the 3-methylbutyl chain, providing unambiguous assignment of substitution patterns [5].
Table 1: Spectroscopic Characterization Techniques for 2-(3-Methylbutyl)cyclohexan-1-ol
Technique | Key Diagnostic Features | Structural Information Confirmed |
---|---|---|
¹³C NMR | Chemical shift of C2 at δ 68–72 ppm | Methine carbon bearing alkyl chain and hydroxyl |
HMBC | H-C2/C1' correlation (alkyl chain attachment) | Regiochemistry of alkyl substitution |
X-ray Diffraction | C–C bond lengths and ring conformation | Chair conformation with equatorial alkyl chain |
IR Spectroscopy | Broad O–H stretch at 3200–3400 cm⁻¹ | Hydroxyl group presence |
Enantioselective synthesis of 2-(3-Methylbutyl)cyclohexan-1-ol typically employs asymmetric reduction of prochiral ketone precursors like 2-(3-Methylbutyl)cyclohexanone. Chiral transition metal catalysts achieve high enantiomeric excess (ee) through kinetic resolution or desymmetrization. Manganese(III) porphyrins with halogenated meso-aryl groups (e.g., meso-tetra(2,6-dichlorophenyl)porphyrin) serve as cytochrome P450 biomimetics, facilitating oxygen atom transfer to generate chiral alcohols [8]. These catalysts operate under mild conditions (25–50°C) using green oxidants like H₂O₂ or O₂, though yields in solvent-free systems remain modest (typically 10–25%) [8].
Chiral metal-organic frameworks (CMOFs) represent a breakthrough in heterogeneous asymmetric catalysis. Engineered with enzyme-mimicked chiral pores, CMOFs provide confined environments that enforce enantioselective transition states during ketone reduction. Their crystalline structures permit precise tuning of steric and electronic parameters around catalytic sites. For cyclohexanone derivatives, CMOFs achieve ee values exceeding 90% while enabling catalyst recyclability and continuous-flow processing – critical advantages for industrial-scale production [3]. The robust coordination networks prevent catalyst deactivation and metal leaching, addressing key limitations of homogeneous systems.
Table 2: Catalytic Systems for Asymmetric Reduction of 2-Alkylcyclohexanones
Catalyst Type | Oxidant/Reductant | ee Range (%) | Key Advantages |
---|---|---|---|
Manganese(III) porphyrins | PhIO / H₂O₂ / t-BuOOH | 70–85 | Biomimetic O₂ activation, tunable electronics |
Chiral MOFs | H₂ / NaBH₄ | 88–94 | Heterogeneous recyclability, enzyme-like stereocontrol |
Ru-BINAP complexes | HCO₂H/NEt₃ | 80–92 | High TON (>5,000), commercial availability |
Ti-TADDOLates | Allylsilanes | 75–88 | Lewis acid versatility |
Biocatalysis offers unparalleled stereoselectivity for synthesing enantiopure 2-(3-Methylbutyl)cyclohexan-1-ol. Lactobacillus kefiri alcohol dehydrogenase (ADH) and engineered glucose dehydrogenases (GDH) enable asymmetric reduction of the 3-methylbutyl-substituted cyclohexanone precursor with >99% ee [10]. This enzymatic process employs nicotinamide adenine dinucleotide (phosphate) (NAD(P)H) cofactors regenerated in situ using sacrificial substrates like isopropanol or glucose, drastically reducing cofactor costs [10]. Reaction optimization involves pH control (7.0–8.5), temperature (30–35°C), and cosolvent management (e.g., ≤20% ethanol) to maintain enzyme stability.
Whole-cell biocatalysts expressing Rhodococcus spp. carbonyl reductases provide alternative platforms. These systems avoid cofactor supplementation by leveraging endogenous cofactor regeneration pathways. Fermentation at high cell densities (OD₆₀₀ >50) achieves product titers exceeding 100 g/L with minimal byproducts [10]. Downstream processing employs liquid-liquid extraction using ethyl acetate or tert-butyl methyl ether, followed by chiral chromatography to isolate the desired enantiomer. The biocatalytic route significantly aligns with green chemistry principles, as evidenced by E-factors (kg waste/kg product) below 5 compared to >50 for chemical synthesis [5] [10].
Sustainable synthesis of 2-(3-Methylbutyl)cyclohexan-1-ol leverages solvent-free systems, renewable feedstocks, and energy-efficient catalysis. Manganese porphyrin-catalyzed cyclohexane oxidations demonstrate solvent-free operation, eliminating volatile organic compound (VOC) emissions associated with chlorinated solvents like dichloromethane. Though solvent-free conditions currently yield lower conversions (15–20% vs. 40–60% in CH₂Cl₂), they enhance mass transfer and simplify product isolation [8]. Ethanol serves as a green alternative solvent and axial ligand for manganese centers, improving catalyst stability and reducing toxicity [8].
Metal-organic frameworks (MOFs) contribute significantly to green process intensification. Zirconium-based UiO-67 MOFs with immobilized chiral salen complexes catalyze continuous-flow asymmetric hydrogenations of cyclohexanone precursors, achieving space-time yields of 0.8–1.2 g·L⁻¹·h⁻¹. These systems reduce energy consumption by 60% compared to batch reactors while enabling 100% catalyst recovery [3]. Life cycle assessment of biocatalytic routes reveals 40% lower global warming potential than chemocatalytic methods, primarily due to ambient temperature operation and avoidance of heavy metals [5] [10]. Solvent selection plays a crucial role; water/ethanol mixtures lower the process mass intensity (PMI) to 8.5 versus >25 for tetrahydrofuran-based systems [8].
Table 3: Green Metrics Comparison for Synthesis Methodologies
Methodology | PMI (kg/kg) | E-Factor | Energy Intensity (kWh/kg) | Catalyst Recyclability |
---|---|---|---|---|
Conventional Catalytic Reduction | 28–35 | 25–40 | 120–150 | ≤3 cycles |
Biocatalysis (Whole Cell) | 6–10 | 3–8 | 30–50 | Not applicable |
Solvent-Free MOF Catalysis | 12–18 | 10–16 | 70–90 | >20 cycles |
Continuous-Flow Asymmetric Hydrogenation | 15–22 | 12–20 | 45–65 | Continuous operation |